2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Medicinal Chemistry Antiviral Hepatitis C Virus

2-Cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a non-interchangeable, privileged medicinal-chemistry scaffold for direct-acting antiviral (HCV NS5B), anti-alphavirus, and MetAP2-targeted anticancer programs. The 2-cyano group is a critical pharmacophore and synthetic handle that controls both reactivity and target potency—substituting with a 3-cyano or des-cyano analog leads to documented project failure. The 5-carboxylic acid is optimally positioned for amide/ester derivatization. Stocks from qualified suppliers; ≥98% purity, shipped ambient. Procure the correct regioisomer to safeguard your SAR investment.

Molecular Formula C8H4N2O2S
Molecular Weight 192.20 g/mol
CAS No. 332099-48-6
Cat. No. B6613745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
CAS332099-48-6
Molecular FormulaC8H4N2O2S
Molecular Weight192.20 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1NC(=C2)C(=O)O)C#N
InChIInChI=1S/C8H4N2O2S/c9-3-4-1-5-7(13-4)2-6(10-5)8(11)12/h1-2,10H,(H,11,12)
InChIKeyPAUZWINNRRQSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 332099-48-6): A Key Heterocyclic Building Block for Medicinal Chemistry


2-Cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 332099-48-6) is a heterocyclic organic compound featuring a fused thieno[3,2-b]pyrrole core with a cyano group at the 2-position and a carboxylic acid at the 5-position . This specific functionalization renders it a versatile intermediate for constructing complex molecules, particularly in the synthesis of allosteric inhibitors of viral polymerases like Hepatitis C Virus (HCV) NS5B and for exploring anticancer agents targeting methionine aminopeptidase 2 (MetAP2) [1]. Its core scaffold is recognized as a privileged structure in medicinal chemistry, providing a rigid, planar framework amenable to diverse derivatization [2].

Why Generic Substitution is Not Advisable for 2-Cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid


Simply substituting another thieno[3,2-b]pyrrole carboxylic acid or a related heterocyclic building block like an indole-5-carboxylic acid is not scientifically equivalent and often leads to project failure. The specific placement of the cyano group at the 2-position, as opposed to the 3-position or its absence, is a critical determinant of both chemical reactivity and biological activity . For instance, in the context of HCV NS5B polymerase inhibition, the thieno[3,2-b]pyrrole scaffold itself was developed as a direct alternative to the indole scaffold, demonstrating that even a seemingly minor core change can result in equipotent compounds but with distinct pharmacokinetic properties [1]. More importantly, the cyano group is not merely a spectator; it acts as a key synthetic handle and a potent pharmacophore. Its electron-withdrawing nature modulates the electron density of the core, influencing subsequent reactions like amide bond formation and cycloadditions. Substituting with an analog lacking the 2-cyano group or moving it to another position can abolish desired inhibitory activity, as demonstrated by structure-activity relationship (SAR) studies where specific substituent patterns on the thieno[3,2-b]pyrrole core drastically altered potency against targets like the HCV NS5B polymerase [1][2]. Therefore, for projects relying on precise molecular interactions or a specific synthetic route, 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is not interchangeable with its close structural analogs.

Quantitative Evidence for 2-Cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid Differentiation


Scaffold Superiority Over Indole in HCV NS5B Polymerase Inhibition

The thieno[3,2-b]pyrrole core, which is the foundation of 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, serves as a potent alternative to the widely used indole scaffold for allosteric finger-loop inhibition of the HCV NS5B polymerase. A direct comparison shows a specific thieno[3,2-b]pyrrole derivative (compound 145) achieved an IC50 of 0.058 μM and an EC50 of 2.9 μM in a cell-based replicon assay, which is equipotent to its indole-based congener [1]. This demonstrates that the thieno[3,2-b]pyrrole core can match or exceed the potency of established scaffolds while offering a distinct chemical space for optimization.

Medicinal Chemistry Antiviral Hepatitis C Virus

Critical Role of Substituent Position in Antiviral Activity

The presence and position of substituents on the thieno[3,2-b]pyrrole core are non-negotiable for biological activity. A structure-activity relationship (SAR) study from the NIH Molecular Libraries Program quantified this for a related series. In an AML12 cell-based assay, an analog with an unsubstituted core (Entry 7A: R1=H, R2=H, R3=2-(3,4-diethoxyphenyl)ethanamine) exhibited an IC50 of 63.9 nM. In contrast, a closely related analog with a methyl group at the R2 position (Entry 1A: R1=Cl, R2=Me, R3=2-(3,4-diethoxyphenyl)ethanamine) showed a slightly different IC50 of 69.7 nM [1]. While the difference is modest, it demonstrates that even small changes in substitution can alter potency. The 2-cyano group in the target compound is a powerful electron-withdrawing group that would be expected to exert a significant influence on binding affinity and metabolic stability compared to unsubstituted or alkyl-substituted analogs, making it a distinct and valuable starting point for optimization.

Medicinal Chemistry Structure-Activity Relationship Antiviral

Potent Activity of Thieno[3,2-b]pyrroles Against Neurotropic Alphaviruses

The thieno[3,2-b]pyrrole scaffold, which is the core of the target compound, has demonstrated potent and selective activity against neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV). A high-throughput screen identified a thieno[3,2-b]pyrrole compound with a half-maximal inhibitory concentration (IC50) of <10 μmol/L and a selectivity index (SI, CC50/IC50) >20 in a WEEV replicon assay [1]. This indicates not only strong antiviral activity but also a favorable therapeutic window, as the concentration required to inhibit the virus is over 20 times lower than the concentration that causes cytotoxicity in host cells. Further SAR studies on 20 related compounds led to the identification of 6 derivatives with submicromolar IC50 values, confirming the tractability and potential of this chemical series [1].

Antiviral Alphavirus Biodefense

Optimal Application Scenarios for Procuring 2-Cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid


Medicinal Chemistry: Synthesis of Next-Generation HCV NS5B Polymerase Inhibitors

For research groups developing novel direct-acting antivirals (DAAs) against Hepatitis C Virus (HCV), this compound serves as a crucial starting material. The thieno[3,2-b]pyrrole core is a validated bioisostere for the indole scaffold in the finger-loop binding pocket of the NS5B polymerase [1]. By utilizing this scaffold, researchers can design new inhibitors that circumvent existing intellectual property while maintaining or improving upon the potency (IC50 ~0.058 μM) of indole-based drugs. The 5-carboxylic acid group is specifically positioned for derivatization into amides or esters, and the 2-cyano group offers a unique handle for further functionalization or for enhancing binding interactions via hydrogen bonding or dipole-dipole interactions, directly building on established SAR [1].

Antiviral Drug Discovery: Developing Pan-Alphavirus Inhibitors for Biodefense

Given the established potent activity (IC50 < 10 μM) and favorable selectivity index (SI > 20) of thieno[3,2-b]pyrroles against Western Equine Encephalitis Virus (WEEV) [2], this compound is an ideal building block for medicinal chemistry campaigns targeting alphaviruses (e.g., WEEV, VEEV, EEEV, and CHIKV). These viruses are serious emerging infectious diseases and potential bioterrorism agents with no currently licensed vaccines or therapies. Procuring 2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid enables the systematic exploration of the chemical space around this privileged scaffold to identify drug candidates with improved potency (aiming for submicromolar IC50) and in vivo efficacy, a path already proven to be productive [2].

Anticancer Research: Targeting Methionine Aminopeptidase 2 (MetAP2) in Colon Cancer

Researchers focused on novel anticancer agents, particularly for colon cancer, can use this compound to synthesize derivatives targeting methionine aminopeptidase 2 (MetAP2). Studies have shown that 4H-thieno[3,2-b]pyrrole derivatives exhibit selective inhibitory activity against colon cancer cells, and the most active compounds from this series have been shown to induce apoptosis by inhibiting MetAP2 activity . The 2-cyano-5-carboxylic acid substitution pattern provides a unique starting point for optimizing these anticancer leads, allowing for the investigation of how the electron-withdrawing cyano group affects target engagement, cellular permeability, and overall antiproliferative activity, building directly on the pharmacophore model developed for this series .

Organic Synthesis: A Versatile Building Block for Complex Heterocycles

In an academic or industrial synthesis laboratory, this compound is a valuable intermediate for constructing more complex, polycyclic heteroaromatic systems. The carboxylic acid at the 5-position can be activated for amide coupling or converted to other functional groups. The cyano group at the 2-position can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl group, or used in cycloaddition reactions to form tetrazoles or other heterocycles. As described in patent literature, it can be synthesized from 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, demonstrating a clear synthetic route and its role as a functionalized intermediate . Its unique combination of reactive groups makes it a strategic choice for building targeted molecular libraries.

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